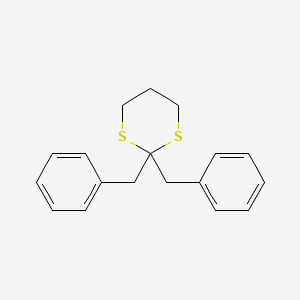
2,2-Dibenzyl-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibenzyl-1,3-dithiane is an organic compound with the molecular formula C18H20S2. It belongs to the class of 1,3-dithianes, which are cyclic thioacetals or cyclic thioketals. This compound is characterized by the presence of two benzyl groups attached to the 2-position of the 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibenzyl-1,3-dithiane can be synthesized through the reaction of benzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the 1,3-dithiane to form a nucleophilic species that attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2,2-Dibenzyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学研究应用
2,2-Dibenzyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2,2-dibenzyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that form carbon-carbon bonds. The benzyl groups provide additional stability and reactivity, allowing for selective transformations.
相似化合物的比较
Similar Compounds
1,3-Dithiane: A simpler compound without the benzyl groups.
2,2-Dimethyl-1,3-dithiane: Contains methyl groups instead of benzyl groups.
2,2-Diphenyl-1,3-dithiane: Contains phenyl groups instead of benzyl groups.
Uniqueness
2,2-Dibenzyl-1,3-dithiane is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other 1,3-dithianes. This makes it particularly valuable in synthetic applications where selective transformations are required.
属性
CAS 编号 |
40939-52-4 |
|---|---|
分子式 |
C18H20S2 |
分子量 |
300.5 g/mol |
IUPAC 名称 |
2,2-dibenzyl-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-3-8-16(9-4-1)14-18(19-12-7-13-20-18)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI 键 |
QKTGRHAGQYQUJE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


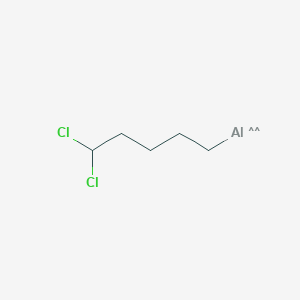



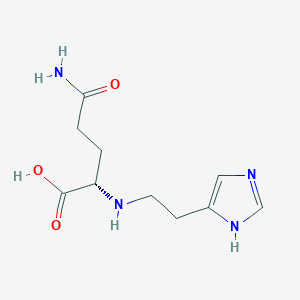
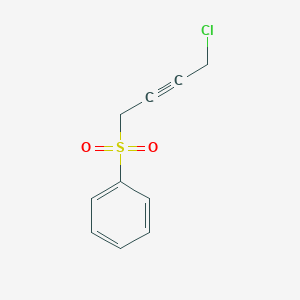
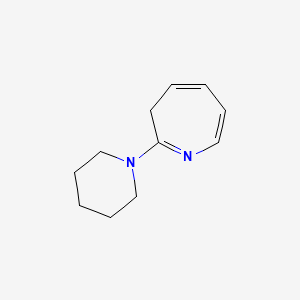
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
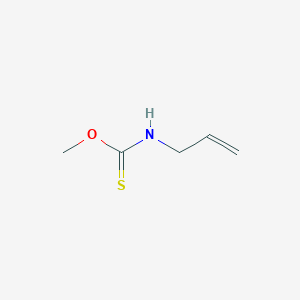
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
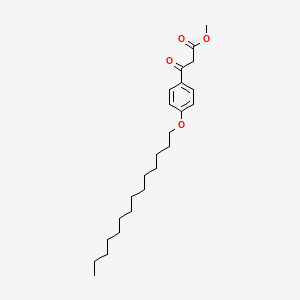
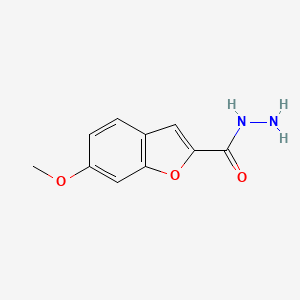
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
